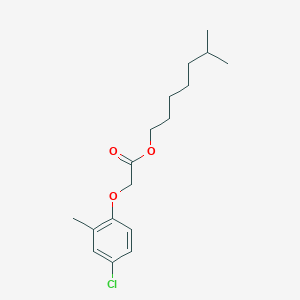
MCPA-isooctyl
説明
MCPA-isooctyl, also known as isooctyl [(4-chloro-o-tolyl)oxy]acetate, is a derivative of MCPA . It is a herbicide used for the control of annual and perennial weeds in various crops . The chemical formula of MCPA-isooctyl is C17H25ClO3 .
Molecular Structure Analysis
The molecular structure of MCPA-isooctyl consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string isInChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 . Chemical Reactions Analysis
MCPA-isooctyl, like other MCPA derivatives, functions as an auxin-type herbicide, disrupting plant hormone responses . The specific chemical reactions involving MCPA-isooctyl are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
MCPA-isooctyl is practically insoluble in water (395 mg/L at 25˚C pH1) and is soluble in a range of organic solvents including methanol (621 g/l), acetone (454.6 g/l), isopropanol (410.4 g/l) and ethyl acetate (258.4 g/l) .科学的研究の応用
Antagonistic Effect on Other Herbicides : MCPA-isooctyl can reduce the activity of other herbicides like fenoxaprop, providing protection to crops like wheat and barley from herbicide injury, without reducing the activity against most wild oat lines (Deschamps, Hsiao, & Quick, 1990).
Synergistic Effect with Other Herbicides : In combination with florasulam, MCPA-isooctyl shows a synergistic effect on controlling grasses like Descurainia sophia and Capsella bursa-pastoris. It's also safe for wheat, highlighting its utility in weed control without damaging the crops (Gao Xinj, 2015).
Enhancement of Microbial Herbicide Degradation : The presence of earthworms, such as Aporrectodea caliginosa, can stimulate the abundance and activity of MCPA degraders in soil, enhancing the degradation of MCPA. This suggests earthworms might be beneficial in accelerating the degradation of MCPA in soil (Liu et al., 2011).
Adsorption and Removal Techniques : Research has been conducted on the adsorption characteristics of MCPA on materials like metal hydroxides. This includes studying the efficiency of various materials in removing MCPA from aqueous solutions, important for environmental remediation efforts (Kamaraj et al., 2014).
Effectiveness and Timing of Application : Studies have compared the effectiveness of MCPA with other herbicides like MCPB and 2,4-DB in controlling weeds in spring cereals. Timing of application can significantly affect crop yields and weed control (Evans, 1961).
Bioaugmentation for Groundwater Remediation : MCPA can contaminate groundwater, and one proposed remediation strategy is bioaugmentation using bacteria capable of degrading MCPA. Studies highlight certain bacterial cultures as effective in enhancing the potential for MCPA degradation in sand filter materials (Krüger et al., 2015).
Developmental Toxicity Assessment : Evaluations have been conducted on the embryotoxicity of MCPA, comparing it to other common contaminants like phenol and chlorocresol, to understand its potential risks in environmental and occupational settings (Bernardini et al., 1996).
Mitigating Environmental Impact : Studies suggest strategies like using organoclay-based formulations or organic amendments to reduce MCPA leaching in soil, thereby mitigating its environmental impact, particularly in high-risk areas like Mediterranean olive groves (Cabrera et al., 2008).
Degradation Kinetics at Low Concentrations : Research on the degradation of MCPA at low concentrations is crucial for understanding its persistence in the environment, as studies often use higher than environmentally relevant concentrations. This includes assessing the impact on microbial activity and gene expression related to MCPA degradation (Wirsching et al., 2020).
特性
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYKJRLQHHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891968 | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-isooctyl | |
CAS RN |
26544-20-7, 1238777-58-6 | |
| Record name | MCPA-isooctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-ISOOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



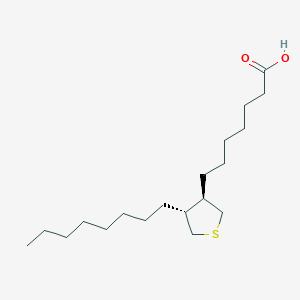
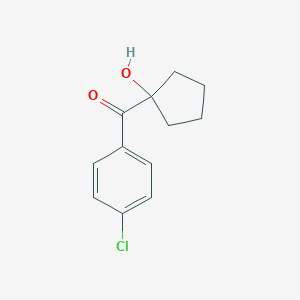


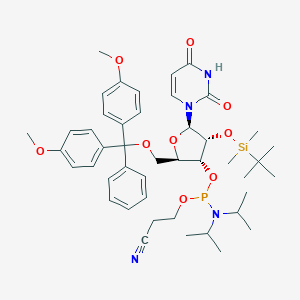
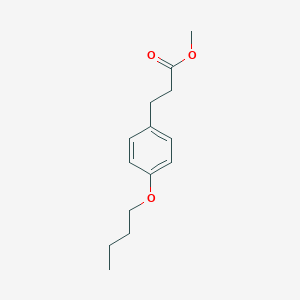

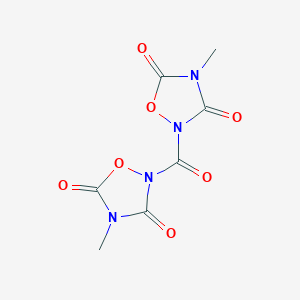

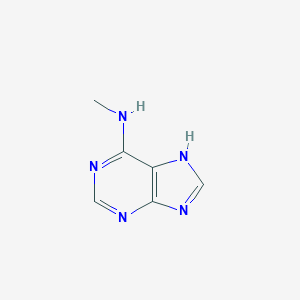


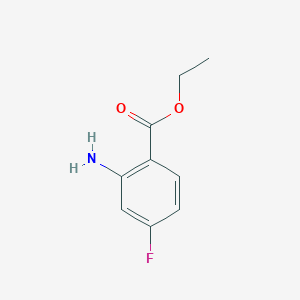
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)